

1-(1H-Indazol-5-yl)ethanone molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(1H-Indazol-5-yl)ethanone

Cat. No.: B1388096

[Get Quote](#)

A Technical Guide to the Molecular Weight of **1-(1H-Indazol-5-yl)ethanone**: From Theoretical Calculation to Practical Application in Drug Discovery

Abstract

Molecular weight is a foundational physicochemical property that governs the behavior of a chemical entity from the synthesis flask to its ultimate biological target. This technical guide provides an in-depth examination of the molecular weight of **1-(1H-Indazol-5-yl)ethanone**, a heterocyclic ketone of significant interest as a building block in medicinal chemistry. We will dissect the theoretical calculation of its molecular weight, detail the definitive experimental verification using high-resolution mass spectrometry, and contextualize its importance within the framework of drug discovery, particularly concerning ADME properties and established principles like Lipinski's Rule of Five. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering both fundamental knowledge and actionable experimental protocols.

Introduction to 1-(1H-Indazol-5-yl)ethanone

1-(1H-Indazol-5-yl)ethanone is a bicyclic aromatic compound featuring an indazole core functionalized with an acetyl group. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents. As an intermediate, **1-(1H-Indazol-5-yl)ethanone** provides a versatile chemical handle for elaboration into more complex molecules, making a thorough understanding of its fundamental properties, such as molecular weight, essential for its effective use in synthesis and drug design. Precise

knowledge of molecular weight is critical for stoichiometric calculations, structural elucidation, and assessing the "drug-likeness" of its derivatives.

Core Physicochemical Properties

A precise understanding of a compound's identity begins with its fundamental properties. For **1-(1H-Indazol-5-yl)ethanone**, these are summarized below. The molecular weight, the central focus of this guide, is presented as both an average value (using isotopic natural abundance) and a monoisotopic mass (using the mass of the most abundant isotopes), which is crucial for high-resolution mass spectrometry.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₈ N ₂ O	[1] [2]
Average Molecular Weight	160.18 g/mol	[1] [3]
Monoisotopic Mass	160.0637 Da	[4]
CAS Number	1001906-63-3	[1] [3]
IUPAC Name	1-(1H-indazol-5-yl)ethanone	[3]
Physical Form	Solid	[3]

Determination and Verification of Molecular Weight

The molecular weight of a compound is determined through both theoretical calculation and experimental verification. Both methods are indispensable for confirming the identity and purity of a synthesized or procured sample.

Theoretical Calculation

The molecular weight is calculated by summing the atomic masses of all atoms in the molecular formula (C₉H₈N₂O).[\[5\]](#) Using the average atomic weights from the periodic table:

- Carbon (C): $9 \times 12.011 \text{ u} = 108.099 \text{ u}$
- Hydrogen (H): $8 \times 1.008 \text{ u} = 8.064 \text{ u}$

- Nitrogen (N): $2 \times 14.007 \text{ u} = 28.014 \text{ u}$
- Oxygen (O): $1 \times 15.999 \text{ u} = 15.999 \text{ u}$
- Total Average Molecular Weight: $108.099 + 8.064 + 28.014 + 15.999 = 160.176 \text{ g/mol}$

For high-resolution mass spectrometry, the monoisotopic mass is calculated using the exact masses of the most abundant isotopes (^{12}C , ^1H , ^{14}N , and ^{16}O).^[6]

- ^{12}C : $9 \times 12.000000 \text{ u} = 108.000000 \text{ u}$
- ^1H : $8 \times 1.007825 \text{ u} = 8.062600 \text{ u}$
- ^{14}N : $2 \times 14.003074 \text{ u} = 28.006148 \text{ u}$
- ^{16}O : $1 \times 15.994915 \text{ u} = 15.994915 \text{ u}$
- Total Monoisotopic Mass: $108.000000 + 8.062600 + 28.006148 + 15.994915 = 160.063663 \text{ Da}$

Experimental Verification: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is the definitive technique for experimentally determining the molecular weight of an organic compound.^[7] It measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z to several decimal places, allowing for the confirmation of the elemental composition.

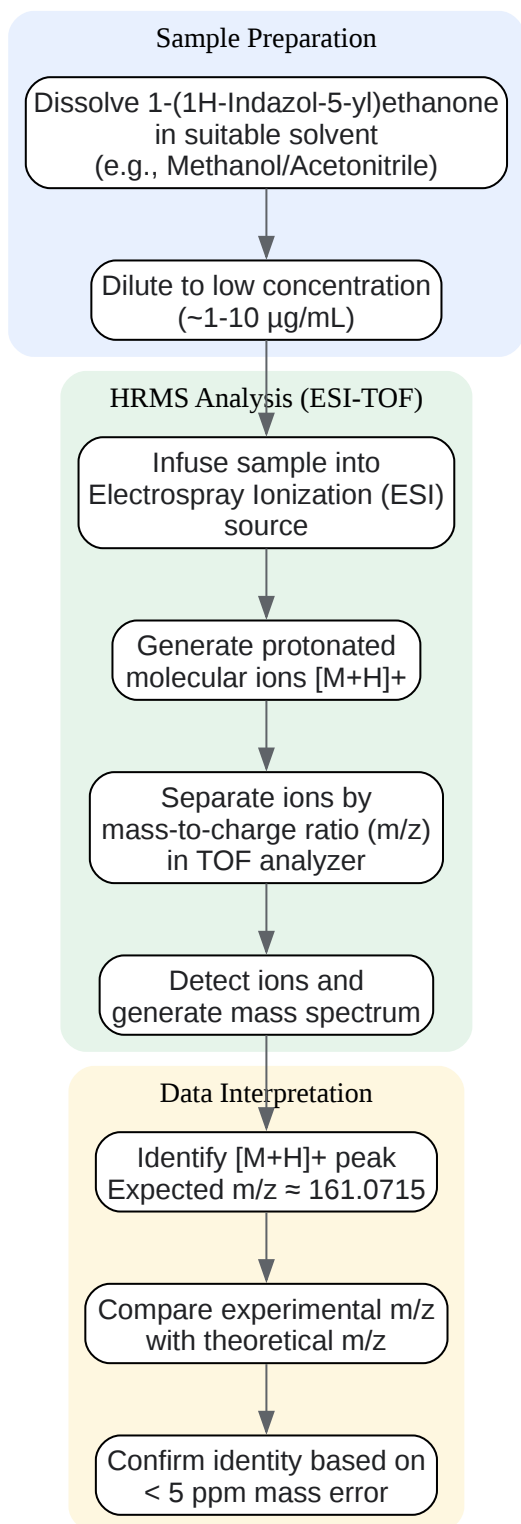


Fig 1. HRMS workflow for identity confirmation.

[Click to download full resolution via product page](#)

Fig 1. HRMS workflow for identity confirmation.

- **System Calibration:** Calibrate the mass spectrometer using a known reference standard (e.g., sodium formate or a commercial tuning mix) to ensure high mass accuracy.
- **Sample Preparation:**
 - Accurately weigh ~1 mg of **1-(1H-Indazol-5-yl)ethanone**.
 - Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
 - Perform a serial dilution in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid facilitates protonation in positive ion mode.
- **Ionization:** Introduce the sample into the ESI source. In positive ion mode, the molecule is expected to readily protonate at one of the basic nitrogen atoms of the indazole ring.
- **Data Acquisition:** Acquire the mass spectrum over a range of m/z 50-500.
- **Data Analysis:**
 - The primary ion of interest is the protonated molecule, $[M+H]^+$.
 - Theoretical $[M+H]^+$ m/z: 160.0637 (Monoisotopic Mass) + 1.0078 (Mass of H^+) = 161.0715 Da.
 - Locate the peak in the spectrum corresponding to this m/z value.
 - Calculate the mass error in parts per million (ppm):
 - $$\text{ppm Error} = [(|\text{Experimental m/z} - \text{Theoretical m/z}|) / (\text{Theoretical m/z})] \times 10^6$$
 - Causality: A mass error of less than 5 ppm provides high confidence in the assigned elemental composition ($C_9H_9N_2O^+$), thereby verifying the molecular weight and identity of the compound.

The Role of Molecular Weight in Drug Discovery

Molecular weight is not merely an identifying feature; it is a critical parameter in drug design that profoundly influences a molecule's pharmacokinetic profile (Absorption, Distribution,

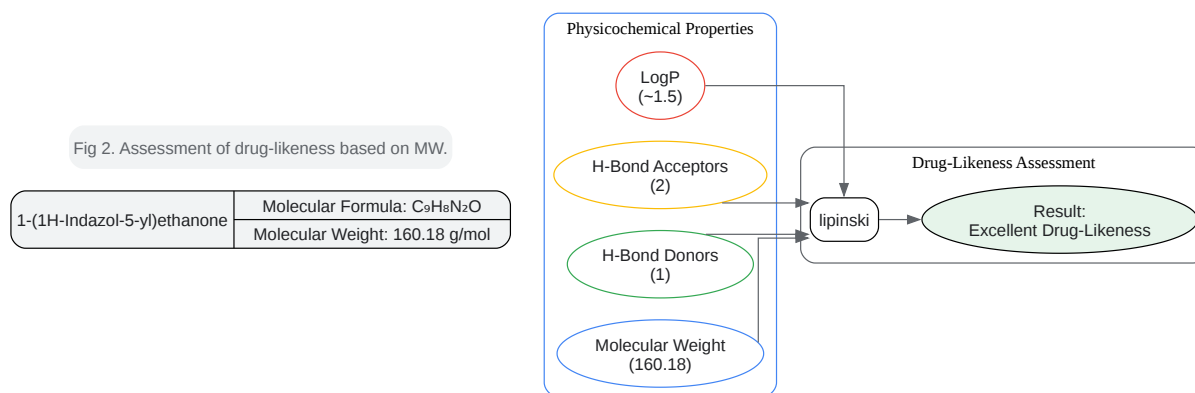
Metabolism, and Excretion - ADME).[8][9]

Lipinski's Rule of Five and Drug-Likeness

One of the most influential guidelines in oral drug development is Lipinski's Rule of Five.[8] This rule states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

- No more than 5 hydrogen bond donors.
- No more than 10 hydrogen bond acceptors.
- A molecular weight under 500 daltons (g/mol).
- An octanol-water partition coefficient (log P) not greater than 5.

With a molecular weight of 160.18 g/mol , **1-(1H-Indazol-5-yl)ethanone** is well within the "drug-like" space defined by Lipinski's rule.[8][10] This makes it an excellent starting point or scaffold for medicinal chemistry programs, as significant structural modifications and additions can be made before the 500 Da threshold is approached.



[Click to download full resolution via product page](#)

Fig 2. Assessment of drug-likeness based on MW.

Impact on Pharmacokinetics

- **Solubility and Permeability:** Generally, as molecular weight increases, aqueous solubility tends to decrease while membrane permeability can become hindered.[10] Starting with a low molecular weight scaffold allows chemists more latitude to add functional groups that modulate solubility and potency without incurring a significant penalty in size.
- **Metabolism and Clearance:** Larger molecules may present more sites for metabolic enzymes (e.g., Cytochrome P450s) and are often subject to different clearance pathways.[8]

Conclusion

The molecular weight of **1-(1H-Indazol-5-yl)ethanone** is definitively established as 160.18 g/mol (average) and 160.0637 Da (monoisotopic). This fundamental property, confirmed

through both theoretical calculation and high-resolution mass spectrometry, is the cornerstone of its chemical identity. For the drug discovery scientist, this low molecular weight is a highly advantageous feature, positioning the molecule as an ideal starting point for creating more complex, potent, and selective drug candidates that adhere to established principles of good pharmacokinetic properties. The protocols and concepts outlined in this guide provide a robust framework for the characterization and strategic utilization of this valuable chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1-(1H-indazol-5-yl)ethanone CAS#: 1001906-63-3 [m.chemicalbook.com]
- 3. 1-(1H-Indazol-5-yl)ethanone | 1001906-63-3 [sigmaaldrich.com]
- 4. 1-(1H-Indazol-1-yl)ethanone | C₉H₈N₂O | CID 275547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How to Find the Molecular Mass of a Compound [thoughtco.com]
- 6. The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104 [pearson.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Molecular weight - MolModa Documentation [durrantlab.pitt.edu]
- 9. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [1-(1H-Indazol-5-yl)ethanone molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1388096#1-1h-indazol-5-yl-ethanone-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com